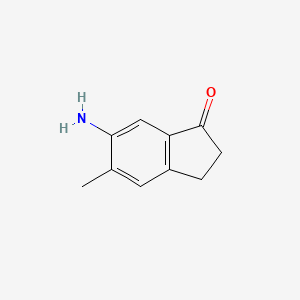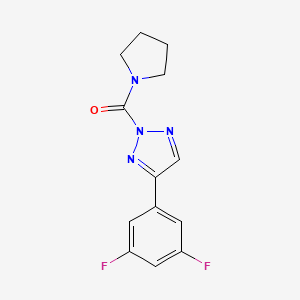![molecular formula C12H17ClFNO B12630960 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol CAS No. 918900-40-0](/img/structure/B12630960.png)
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, an isopropyl group, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with isopropylamine, followed by the addition of ethanol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethanol group to an alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Chloro-4-fluorobenzyl)(isopropyl)amino]ethanol
- 2-[(3-Chloro-2-fluorobenzyl)(methyl)amino]ethanol
- 2-[(3-Chloro-2-fluorobenzyl)(tert-butyl)amino]ethanol
Uniqueness
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the benzyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
918900-40-0 |
|---|---|
Molekularformel |
C12H17ClFNO |
Molekulargewicht |
245.72 g/mol |
IUPAC-Name |
2-[(3-chloro-2-fluorophenyl)methyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H17ClFNO/c1-9(2)15(6-7-16)8-10-4-3-5-11(13)12(10)14/h3-5,9,16H,6-8H2,1-2H3 |
InChI-Schlüssel |
BVEBTCRUAGIIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCO)CC1=C(C(=CC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
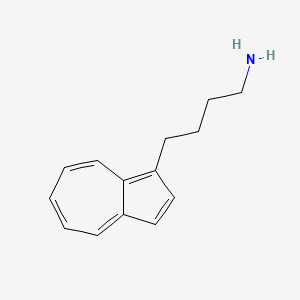

![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)


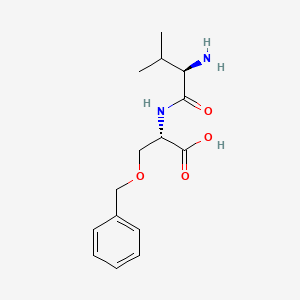
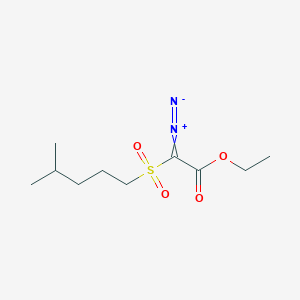

![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
